molecular formula C22H18N2O6 B591285 JCWXEQSECOHURK-QFIPXVFZSA-N CAS No. 951770-22-2

JCWXEQSECOHURK-QFIPXVFZSA-N

Cat. No.: B591285
CAS No.: 951770-22-2
M. Wt: 406.394
InChI Key: JCWXEQSECOHURK-QFIPXVFZSA-N
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Description

The compound with the identifier “JCWXEQSECOHURK-QFIPXVFZSA-N” is known by its chemical name as 10-hydroxycamptothecin acetate. This compound is a derivative of camptothecin, a well-known alkaloid that has been extensively studied for its potent anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-hydroxycamptothecin acetate typically involves the esterification of 10-hydroxycamptothecin with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the acetate ester. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of 10-hydroxycamptothecin acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The industrial process also includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 10-hydroxycamptothecin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 10-hydroxycamptothecin, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

10-hydroxycamptothecin acetate has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 10-hydroxycamptothecin acetate involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By inhibiting topoisomerase I, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair .

Comparison with Similar Compounds

Comparison: 10-hydroxycamptothecin acetate is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to camptothecin. It also exhibits a different spectrum of activity and toxicity profile compared to other derivatives like topotecan and irinotecan .

Properties

CAS No.

951770-22-2

Molecular Formula

C22H18N2O6

Molecular Weight

406.394

InChI

InChI=1S/C22H18N2O6/c1-3-22(30-11(2)25)16-8-18-19-13(6-12-7-14(26)4-5-17(12)23-19)9-24(18)20(27)15(16)10-29-21(22)28/h4-8,26H,3,9-10H2,1-2H3/t22-/m0/s1

InChI Key

JCWXEQSECOHURK-QFIPXVFZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)OC(=O)C

Origin of Product

United States

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